ethyl 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
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Overview
Description
Reagent: N-bromosuccinimide (NBS)
Conditions: The bromination reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Methoxylation
Reagent: Sodium methoxide in methanol
Conditions: The reaction is performed under reflux conditions to ensure complete substitution.
Esterification
Reagent: Ethyl chloroformate
Conditions: The esterification is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of ethyl 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[2,3-c]pyridine core, followed by functional group modifications.
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Formation of the Pyrrolo[2,3-c]pyridine Core
Starting Material: 2,3-dichloropyridine
Reaction: Cyclization with an appropriate amine under high temperature and pressure conditions.
Catalyst: Palladium-based catalysts are often used to facilitate the cyclization process.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions
Reagents: Halogenating agents, nucleophiles
Conditions: Typically carried out in polar aprotic solvents at moderate temperatures.
Products: Various substituted derivatives depending on the nucleophile used.
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Oxidation Reactions
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Conducted under acidic or basic conditions.
Products: Oxidized derivatives, often involving the methoxy group.
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Reduction Reactions
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Performed in anhydrous solvents to prevent side reactions.
Products: Reduced forms of the compound, potentially altering the ester or bromine functionalities.
Common Reagents and Conditions
Solvents: Dichloromethane, methanol, ethanol, tetrahydrofuran
Catalysts: Palladium, platinum, or nickel-based catalysts for hydrogenation reactions
Temperatures: Reactions are typically conducted at temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Ethyl 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate has a wide range of applications in scientific research:
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Chemistry
- Used as a building block for the synthesis of more complex heterocyclic compounds.
- Serves as a precursor in the development of novel organic materials.
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Biology
- Investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).
- Studied for its effects on cell proliferation and apoptosis in cancer cell lines.
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Medicine
- Explored for its therapeutic potential in cancer treatment due to its inhibitory effects on FGFR signaling pathways.
- Potential applications in the development of anti-inflammatory and antimicrobial agents.
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Industry
- Utilized in the synthesis of specialty chemicals and pharmaceuticals.
- Employed in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate primarily involves its interaction with molecular targets such as FGFRs. By binding to the ATP-binding site of these receptors, the compound inhibits their kinase activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, migration, and survival. This inhibition can result in the induction of apoptosis and the reduction of tumor growth in cancer cells.
Comparison with Similar Compounds
Ethyl 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate can be compared with other pyrrolo[2,3-c]pyridine derivatives:
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Ethyl 4-chloro-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
- Similar structure but with a chlorine atom instead of bromine.
- May exhibit different reactivity and biological activity due to the halogen substitution.
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Mthis compound
- Similar structure but with a methyl ester group instead of an ethyl ester.
- Differences in solubility and pharmacokinetic properties.
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4-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
- Lacks the ester group, which may affect its reactivity and biological interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3/c1-3-17-11(15)8-4-6-7(12)5-13-10(16-2)9(6)14-8/h4-5,14H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGSSHHMJQWVGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=NC=C2Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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